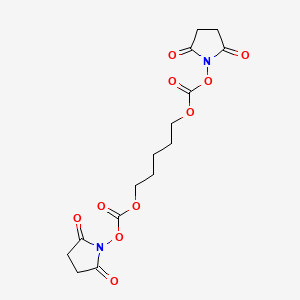![molecular formula C10H11ClO B13797104 1-[(3-Chloro-2-propenyl)oxy]-2-methylbenzene](/img/structure/B13797104.png)
1-[(3-Chloro-2-propenyl)oxy]-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Chloro-2-propenyl)oxy]-2-methylbenzene is an organic compound with the molecular formula C10H11ClO It is characterized by the presence of a benzene ring substituted with a 3-chloro-2-propenyl group and a methyl group
Preparation Methods
The synthesis of 1-[(3-Chloro-2-propenyl)oxy]-2-methylbenzene typically involves the reaction of 2-methylphenol with 3-chloro-2-propenyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-methylphenol is replaced by the 3-chloro-2-propenyl group, forming the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time.
Chemical Reactions Analysis
1-[(3-Chloro-2-propenyl)oxy]-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, along with catalysts such as palladium on carbon or platinum oxide.
Scientific Research Applications
1-[(3-Chloro-2-propenyl)oxy]-2-methylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the production of specialty chemicals, including fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 1-[(3-Chloro-2-propenyl)oxy]-2-methylbenzene involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes or disrupt cellular membranes, leading to antimicrobial effects. The exact pathways and molecular targets are still under investigation, but its reactivity with nucleophiles suggests potential interactions with proteins and nucleic acids .
Comparison with Similar Compounds
1-[(3-Chloro-2-propenyl)oxy]-2-methylbenzene can be compared with similar compounds such as:
1-[(3-Chloro-2-propenyl)oxy]benzene: Lacks the methyl group on the benzene ring, which may affect its reactivity and biological activity.
2-[(3-Chloro-2-propenyl)oxy]-1-methylbenzene: Similar structure but with different substitution patterns, leading to variations in chemical properties and applications.
3-[(3-Chloro-2-propenyl)oxy]-2-methylbenzene: Another isomer with different positioning of the substituents, affecting its chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11ClO |
|---|---|
Molecular Weight |
182.64 g/mol |
IUPAC Name |
1-(3-chloroprop-2-enoxy)-2-methylbenzene |
InChI |
InChI=1S/C10H11ClO/c1-9-5-2-3-6-10(9)12-8-4-7-11/h2-7H,8H2,1H3 |
InChI Key |
CARCNJSMOZPCNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC=CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Beta-alanine,[3-3H(N)]](/img/structure/B13797032.png)
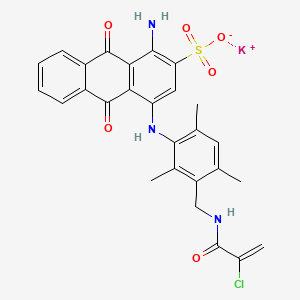



![9-Azabicyclo[3.3.1]nonane-3-carboxylicacid,3-amino-9-methyl-,endo-(9CI)](/img/structure/B13797074.png)
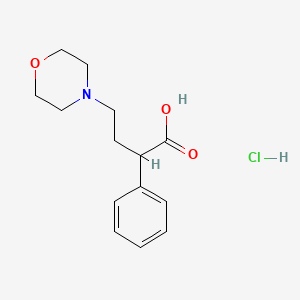
![2-[[3-(Phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13797091.png)
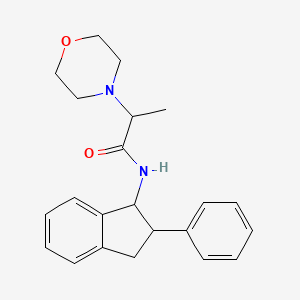
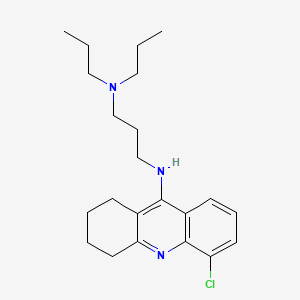
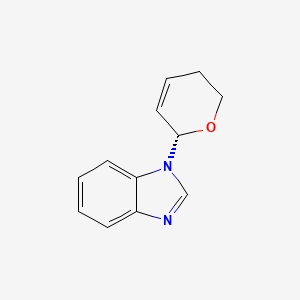
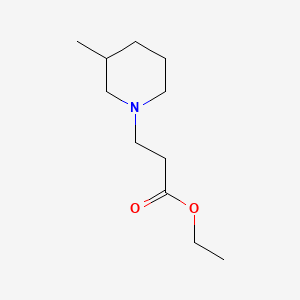
![2-Methyl-3,6,9,9a-tetrahydropyrido[1,2-a]pyrazine-1,4-dione](/img/structure/B13797114.png)
